molecular formula C11H14N2O B12070226 3-isopropyl-3,4-dihydro-1H-quinoxalin-2-one

3-isopropyl-3,4-dihydro-1H-quinoxalin-2-one

Cat. No.: B12070226
M. Wt: 190.24 g/mol
InChI Key: KPOFXHDNGBIGTF-UHFFFAOYSA-N
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Description

3-isopropyl-3,4-dihydro-1H-quinoxalin-2-one is a heterocyclic compound belonging to the quinoxaline family. This compound is characterized by a bicyclic structure consisting of a benzene ring fused to a pyrazine ring, with an isopropyl group at the 3-position and a carbonyl group at the 2-position. It is of significant interest due to its potential therapeutic properties and chemical versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-isopropyl-3,4-dihydro-1H-quinoxalin-2-one typically involves the cyclization of o-phenylenediamine with an appropriate carbonyl compound. One common method is the reaction of o-phenylenediamine with isobutyryl chloride under acidic conditions, followed by cyclization to form the desired quinoxalinone structure . Another approach involves the use of dialkyl acetylenedicarboxylates in the presence of o-phenylenediamine, leading to the formation of the quinoxalinone core .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-isopropyl-3,4-dihydro-1H-quinoxalin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted quinoxalines, hydroxylated derivatives, and various functionalized quinoxalinones .

Scientific Research Applications

3-isopropyl-3,4-dihydro-1H-quinoxalin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-isopropyl-3,4-dihydro-1H-quinoxalin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to altered cellular pathways. For instance, it may induce apoptosis in cancer cells by disrupting cell cycle progression and promoting cell death .

Comparison with Similar Compounds

Similar Compounds

    3,4-dihydroquinoxalin-2-one: Lacks the isopropyl group but shares the core structure.

    1,2,3,4-tetrahydroquinoxaline: Contains an additional hydrogenation of the quinoxaline ring.

    3,4-dihydroisoquinolin-2-one: Similar structure but with a different ring fusion

Uniqueness

3-isopropyl-3,4-dihydro-1H-quinoxalin-2-one is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This substitution can enhance its binding affinity to specific targets and improve its pharmacokinetic properties .

Properties

IUPAC Name

3-propan-2-yl-3,4-dihydro-1H-quinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-7(2)10-11(14)13-9-6-4-3-5-8(9)12-10/h3-7,10,12H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPOFXHDNGBIGTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)NC2=CC=CC=C2N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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